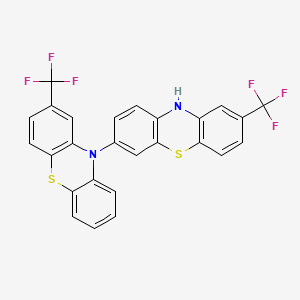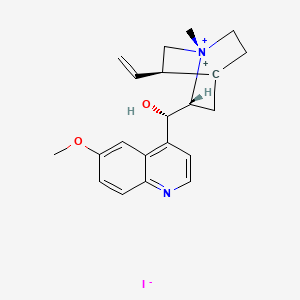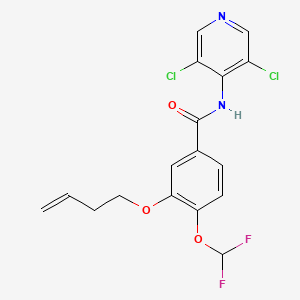
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast: is a chemical compound with the CAS number 2368178-29-2. It is a derivative of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves multiple steps, starting from the parent compound RoflumilastSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast is used as a reference material and in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and signaling pathways .
Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and conditions related to PDE4 inhibition .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of O-Descyclopropylmethyl, O-(buten-3-yl) Roflumilast involves the inhibition of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to various downstream effects, including reduced inflammation and modulation of immune responses . The molecular targets and pathways involved include immune cells, inflammatory mediators, and signaling molecules .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C17H14Cl2F2N2O3 |
|---|---|
Peso molecular |
403.2 g/mol |
Nombre IUPAC |
3-but-3-enoxy-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c1-2-3-6-25-14-7-10(4-5-13(14)26-17(20)21)16(24)23-15-11(18)8-22-9-12(15)19/h2,4-5,7-9,17H,1,3,6H2,(H,22,23,24) |
Clave InChI |
WPHVDEBRXJAOFQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC1=C(C=CC(=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


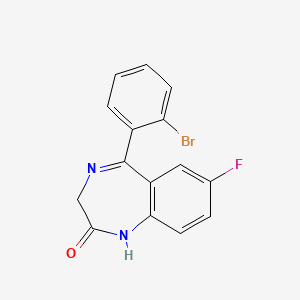
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
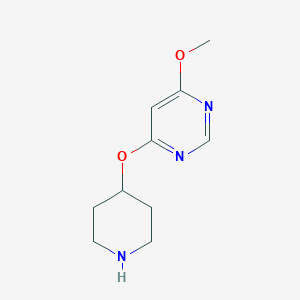
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
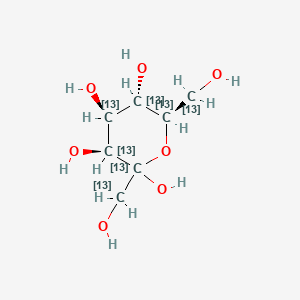
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
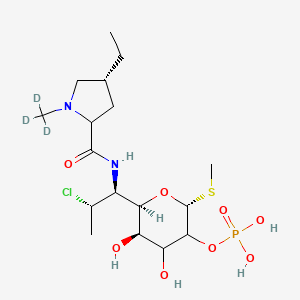
![ethyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13853710.png)
